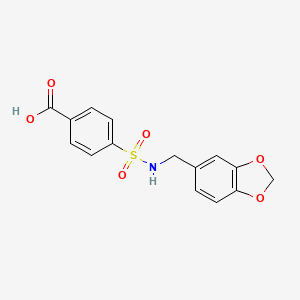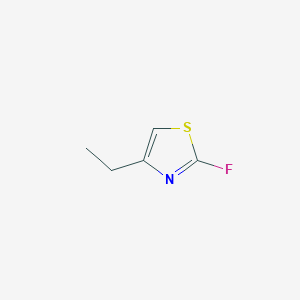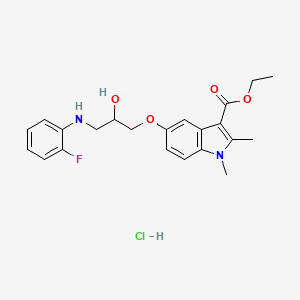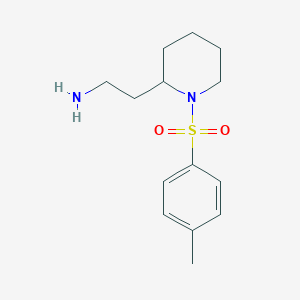
(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.36 . This compound is intended for research use only .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.36 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Divergent and Solvent-Dependent Reactions
Research has explored the solvent-dependent reactions of related compounds, leading to the divergent synthesis of pyrrolidinyl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, highlighting the compound's utility in synthesizing diverse structures under varying conditions (Rossi et al., 2007).
Singlet Oxygen Reactions for Pyrrole Precursors
The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, yielding 5-substituted pyrroles, serving as precursors for prodigiosin and its analogs, demonstrating the compound's potential in creating biologically significant molecules (Wasserman et al., 2004).
Enantioselective Syntheses of Pyrrolidines
Highly enantioselective syntheses of Boc-pyrrolidines are achievable by treating related compounds with s-BuLi/(−)-sparteine, emphasizing the importance of solvent choice for achieving high yields and enantiomeric excesses, which is crucial for creating chiral molecules for pharmaceutical applications (Wu et al., 1996).
Pyrrolidin-2-ones in Medicinal Chemistry
The synthesis of pyrrolidin-2-ones derivatives, including the discussion compound, is of great importance in pharmacy for creating new medicinal molecules with enhanced biological activity, highlighting its role in developing biologically active compounds (Rubtsova et al., 2020).
Synthesis of Chiral Intermediates
The compound serves as a chiral intermediate for preparing calyculins, showcasing its utility in synthesizing complex natural products starting from simpler chiral molecules, illustrating the compound's role in natural product synthesis (Ikota, 1992).
Practical Synthesis for Pharmaceutical Intermediates
A scalable, enantioselective synthesis method has been developed for related compounds, highlighting the practical application in producing pharmaceutical intermediates on a large scale, underscoring the compound's industrial relevance (Alonso et al., 2005).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. As this compound is intended for research use , its mechanism of action may not be defined unless it’s being studied for a specific biological activity.
将来の方向性
The future directions for this compound would depend on the results of research studies involving it. As it’s intended for research use , it could be used in a variety of studies, such as those investigating new synthetic methods, studying its reactivity, or exploring potential biological activities.
特性
IUPAC Name |
(2S,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-GARJFASQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2976274.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2976281.png)



![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)

![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)
